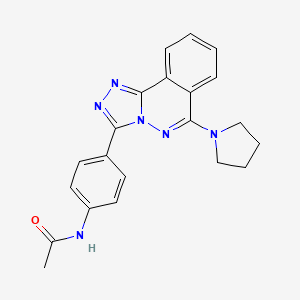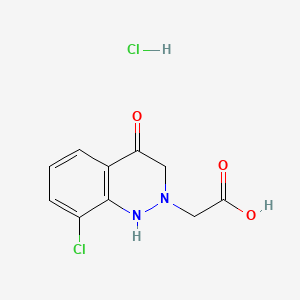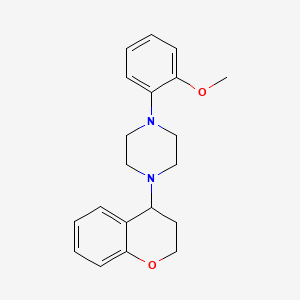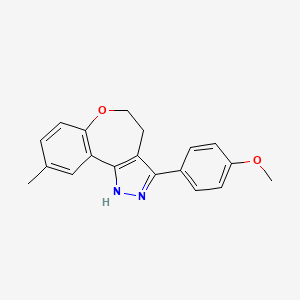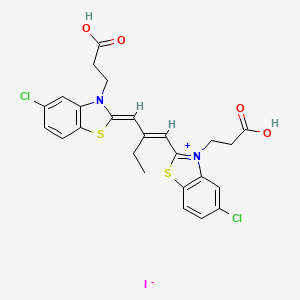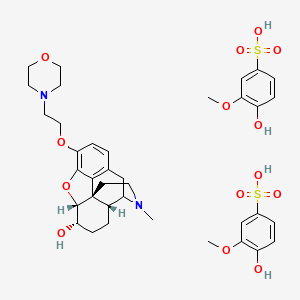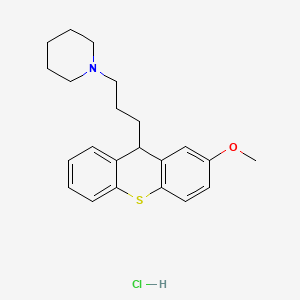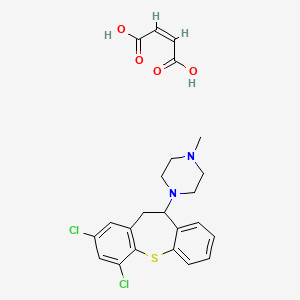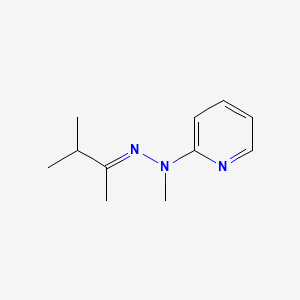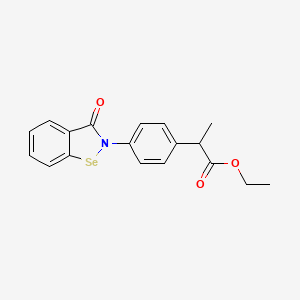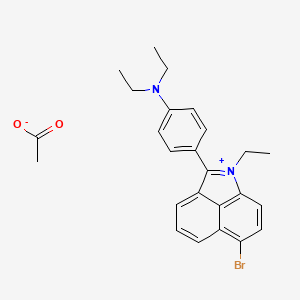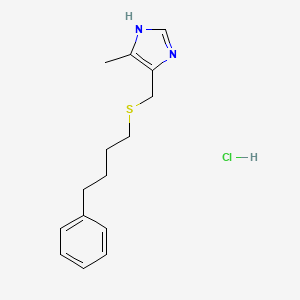
1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride typically involves the reaction of 4-methylimidazole with 4-phenylbutylthiol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .
化学反応の分析
Types of Reactions
1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
4-Methylimidazole: A simpler derivative of imidazole with similar chemical properties.
5-Methylimidazole: Another imidazole derivative with a methyl group at a different position.
4-Phenylimidazole: Contains a phenyl group instead of a phenylbutyl group.
Uniqueness
1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride is unique due to the presence of both a methyl group and a phenylbutylthio group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .
特性
CAS番号 |
131028-62-1 |
|---|---|
分子式 |
C15H21ClN2S |
分子量 |
296.9 g/mol |
IUPAC名 |
5-methyl-4-(4-phenylbutylsulfanylmethyl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C15H20N2S.ClH/c1-13-15(17-12-16-13)11-18-10-6-5-9-14-7-3-2-4-8-14;/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,16,17);1H |
InChIキー |
PDDXAJBCNAAMCX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1)CSCCCCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


